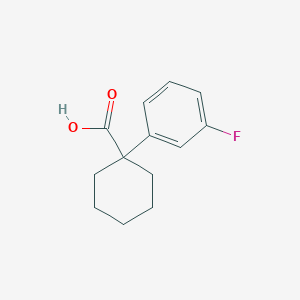

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is a compound that can be assumed to have a cyclohexane ring with a carboxylic acid functional group and a 3-fluorophenyl group attached to it. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of fluorinated cyclohexane derivatives can be complex, involving multiple steps such as cyclopropanation, Curtius rearrangement, and oxidative cleavage, as seen in the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves reactions with ammonium acetate in glacial acetic acid . These methods could potentially be adapted for the synthesis of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexane derivatives is characterized by the presence of a cyclohexane ring, which can adopt various conformations. For instance, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid shows that the plane of the carboxylic group is nearly orthogonal to the plane of the cyclopropane ring . This information suggests that in 1-(3-Fluorophenyl)cyclohexanecarboxylic acid, the carboxylic group may also adopt a specific orientation relative to the cyclohexane ring and the fluorophenyl group.

Chemical Reactions Analysis

The reactivity of fluorinated cyclohexane derivatives can be influenced by the presence of the fluorine atom, which can participate in hydrogen bonding and other interactions. For example, 1-fluorocyclopropanecarboxylic acid forms an intramolecular hydrogen bond between the fluorine atom and the hydrogen atom of the carboxylic acid group . This suggests that 1-(3-Fluorophenyl)cyclohexanecarboxylic acid may also engage in similar intramolecular or intermolecular interactions, affecting its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclohexane derivatives can vary widely. For example, the liquid crystal properties of laterally fluorinated trans-cyclohexane-1-carboxylate esters have been studied, showing that the presence of fluorine can affect thermal stability and phase behavior . Additionally, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests demonstrate how the molecular geometry can influence the formation of supramolecular structures . These findings imply that 1-(3-Fluorophenyl)cyclohexanecarboxylic acid may also exhibit unique physical properties due to the influence of the fluorine atom and the overall molecular geometry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Scalable Synthesis for PDE-4 Inhibitors : The compound has been utilized in the synthesis of 1,7-Naphthyridine derivatives, which are PDE-4 inhibitors. A scalable six-step synthesis involving 3-fluorophenylboronic acid led to the formation of 4-[8-(3-fluorophenyl)[1,7]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid with a 27% yield (Jiang et al., 2010).

Molecular Structure Analysis : A multicomponent reaction involving cyclohexane-1,3-dione and 3-fluorobenzaldehyde yielded a structurally confirmed compound through spectroscopic methods and X-ray crystallography. This highlights the compound's role in structural chemistry studies (Barakat et al., 2016).

Medical Research

- Fluorine-18-Labeled Antagonists Development : Fluorinated derivatives of WAY 100635, including those using acids like 3-fluorophenylcyclohexanecarboxylic acid, were synthesized for medical imaging purposes. These compounds were studied for their biological properties, indicating potential in medical diagnostics (Lang et al., 1999).

Advanced Material Research

Electrolyte Application in Solar Cells : The compound has been used as a gelator to solidify ionic liquid electrolytes, demonstrating its potential in the development of high-performance dye-sensitized solar cells (Décoppet et al., 2014).

Liquid Crystal Research : Research on laterally fluorinated trans-cyclohexane-1-carboxylate esters reveals its application in liquid crystal studies, specifically in understanding nematic thermal stabilities and smectic tendencies (Gray et al., 1981).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-fluorophenyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQOIHJORXEGFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352938 |

Source

|

| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)cyclohexanecarboxylic acid | |

CAS RN |

214262-98-3 |

Source

|

| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)